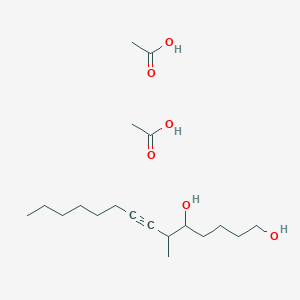
Acetic acid;6-methyltetradec-7-yne-1,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;6-methyltetradec-7-yne-1,5-diol is a chemical compound with the molecular formula C16H28O3. This compound is characterized by the presence of an acetic acid group and a 6-methyltetradec-7-yne-1,5-diol moiety. It is known for its unique structural features, which include a triple bond and multiple hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-methyltetradec-7-yne-1,5-diol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable alkyne precursor followed by hydroxylation and acetylation steps. The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Acetic acid;6-methyltetradec-7-yne-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halides or ethers.
科学的研究の応用
Acetic acid;6-methyltetradec-7-yne-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;6-methyltetradec-7-yne-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The triple bond can also participate in reactions with nucleophiles, leading to the formation of new chemical entities.
類似化合物との比較
Similar Compounds
- Acetic acid;6-methyltetradec-7-yne-1,3-diol
- Acetic acid;6-methyltetradec-7-yne-1,4-diol
- Acetic acid;6-methyltetradec-7-yne-1,6-diol
Uniqueness
Acetic acid;6-methyltetradec-7-yne-1,5-diol is unique due to the specific positioning of its hydroxyl groups and the triple bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
645615-21-0 |
|---|---|
分子式 |
C19H36O6 |
分子量 |
360.5 g/mol |
IUPAC名 |
acetic acid;6-methyltetradec-7-yne-1,5-diol |
InChI |
InChI=1S/C15H28O2.2C2H4O2/c1-3-4-5-6-7-8-11-14(2)15(17)12-9-10-13-16;2*1-2(3)4/h14-17H,3-7,9-10,12-13H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
UMPMZZIDVLZCLU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC(C)C(CCCCO)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
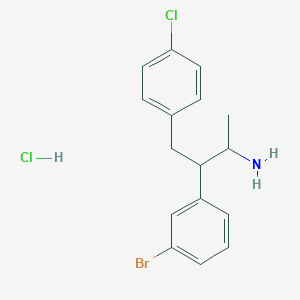
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
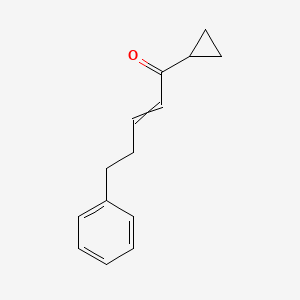
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)

![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
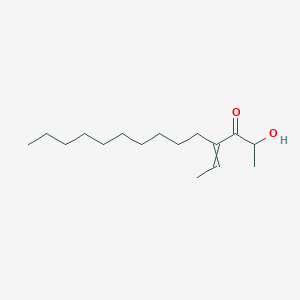
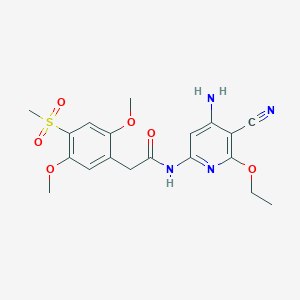
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)
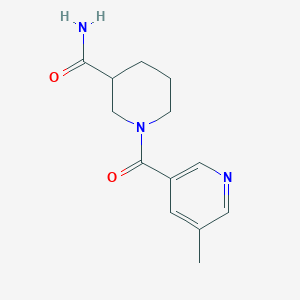
![2-{[(4-Bromophenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B12597944.png)
![N-Methyl-N'-(5-oxo-5,8-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B12597957.png)
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
